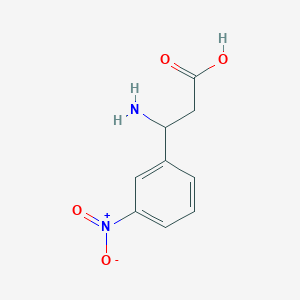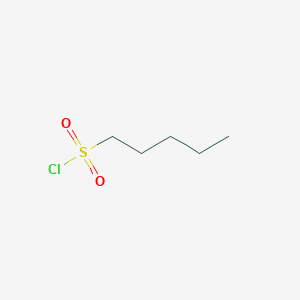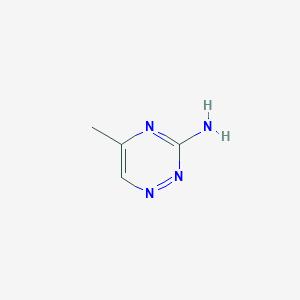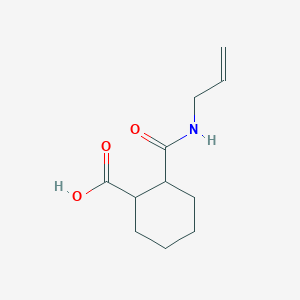
2-(Allylcarbamoyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(Allylcarbamoyl)cyclohexanecarboxylic acid often involves complex organic reactions. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a similar core structure, is achieved through reactions characterized by specific reagents and conditions, demonstrating the nuanced approach needed to create such compounds (Özer et al., 2009). Similarly, the formation of N-allyl-carbamates via ring-opening reactions of 1-ethoxycarbonylaziridines in cyclohexane indicates the intricate mechanisms involved in synthesizing carbamoyl derivatives (Takeuchi & Koyama, 1981).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, reveals the cyclohexane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding. This insight into the molecular conformation provides clues to the structural aspects of 2-(Allylcarbamoyl)cyclohexanecarboxylic acid and its derivatives (Özer et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of compounds structurally related to 2-(Allylcarbamoyl)cyclohexanecarboxylic acid can be complex. For example, the Lewis acid-catalyzed three-component condensation reactions leading to the synthesis of N-homoallylcarbamates from aldehydes, N-silylcarbamates, and allylsilane highlight the multifaceted chemical reactions these compounds can undergo (Niimi et al., 2000).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The formation of N-(2-acetoxylalkyl)carbamates through the acetolysis of 1-ethoxycarbonylaziridines in cyclohexane follows an A-2 mechanism. This indicates a potential application in the synthesis of carbamate compounds, which can be derived from 2-(allylcarbamoyl)cyclohexanecarboxylic acid (Takeuchi & Koyama, 1981).
Biological and Environmental Interactions
- Acinetobacter anitratum, a bacterium isolated from garden soil, shows the capability of metabolizing cyclohexanecarboxylic acid. This suggests a role for similar compounds in bioremediation or biological processes (Rho & Evans, 1975).
Material Science and Coordination Chemistry
- Cyclohexanecarboxylic acids, including variants like 2-(allylcarbamoyl)cyclohexanecarboxylic acid, are studied for their coordination chemistry and potential applications in material science, particularly as magnetic materials (Lin & Tong, 2011).
Applications in Polymer Engineering
- The compound can potentially be involved in polymerization processes, as seen in the study of 2-allyl-1-methylenecyclohexane, indicating its relevance in the development of new polymeric materials (Butler & Miles, 1966).
Environmental Safety and Exposure
- Studies on cyclohexane dicarboxylic acid derivatives like DINCH, which are structurally related, provide insights into environmental exposure and safety aspects of such compounds (Silva et al., 2013).
Propiedades
IUPAC Name |
2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRAUCUDDYGPJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325679 |
Source


|
| Record name | 2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |
CAS RN |
717892-81-4 |
Source


|
| Record name | 2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

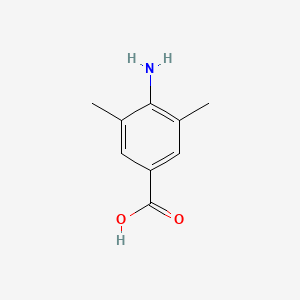
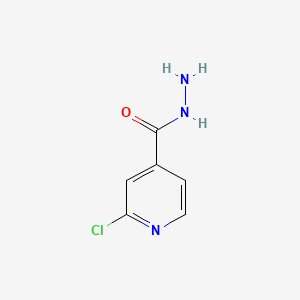
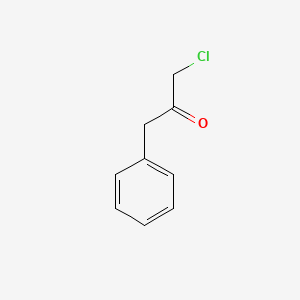
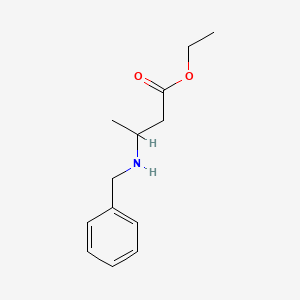
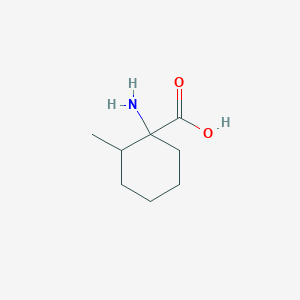
![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)
![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)
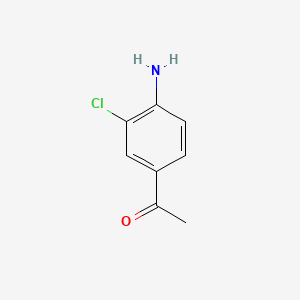
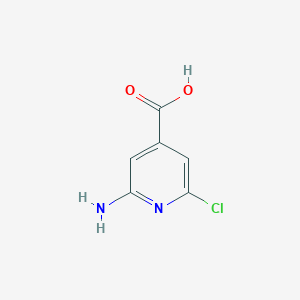
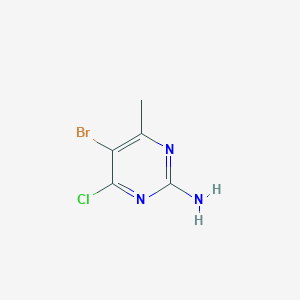
![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)
